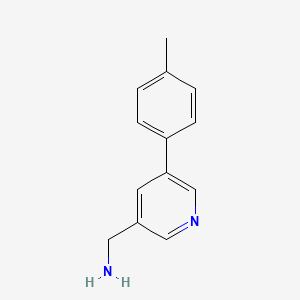

(5-(p-Tolyl)pyridin-3-yl)methanamine

描述

Structure

3D Structure

属性

IUPAC Name |

[5-(4-methylphenyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-2-4-12(5-3-10)13-6-11(7-14)8-15-9-13/h2-6,8-9H,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZILCJFNCUIWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622288 | |

| Record name | 1-[5-(4-Methylphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346691-49-3 | |

| Record name | 1-[5-(4-Methylphenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 P Tolyl Pyridin 3 Yl Methanamine and Analogous 3,5 Disubstituted Pyridines

Strategies for Pyridine (B92270) Ring Formation Bearing 3-Aminomethyl and 5-Aryl Substituents

The construction of the 3,5-disubstituted pyridine scaffold is a critical aspect of synthesizing (5-(p-Tolyl)pyridin-3-yl)methanamine and its analogs. Several classical and modern synthetic methods can be employed, each with its own advantages and limitations.

Direct Synthesis Approaches from Amides and π-Nucleophiles

Direct synthesis methods offer an efficient route to highly substituted pyridines from acyclic precursors. One notable approach involves the reaction of amides with π-nucleophiles. This strategy relies on the activation of an amide, which then undergoes condensation and cyclization with a suitable partner to form the pyridine ring. While this method is powerful for generating a variety of substitution patterns, its direct application to the synthesis of a 3-aminomethyl-5-arylpyridine would require carefully chosen starting materials that already contain or can be easily converted to the desired substituents.

Metal-Catalyzed Cyclization and Cross-Coupling Reactions for Pyridine Scaffolds

Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.

Metal-Catalyzed Cyclization: These reactions can construct the pyridine ring from simpler, acyclic precursors. For instance, co-cyclization of alkynes and nitriles catalyzed by metals like cobalt or rhodium can lead to the formation of substituted pyridines. The specific substitution pattern of the resulting pyridine is dictated by the choice of the starting alkyne and nitrile.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for introducing aryl substituents onto a pre-existing pyridine ring. mdpi.comnih.gov A common and direct strategy for the synthesis of 5-aryl-3-substituted pyridines involves the coupling of a 5-halopyridine derivative with an arylboronic acid. For the synthesis of this compound, a key intermediate, 5-(p-Tolyl)nicotinaldehyde, can be prepared via the Suzuki coupling of 5-bromonicotinaldehyde with p-tolylboronic acid. nih.gov This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. nih.govnih.gov The resulting 5-(p-tolyl)nicotinaldehyde can then be converted to the target aminomethylpyridine.

Below is a data table summarizing typical conditions for Suzuki-Miyaura coupling reactions to form 5-arylpyridines.

| Starting Material (Pyridine) | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| 5-Bromonicotinaldehyde | p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good nih.gov |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Moderate to Good mdpi.com |

Cyclodehydration and Annulation Reactions for Pyridine Derivatives

Classical methods for pyridine synthesis, such as the Hantzsch and Kröhnke pyridine syntheses, fall under the category of cyclodehydration and annulation reactions. These multicomponent reactions are powerful for constructing the pyridine ring from simple, readily available starting materials.

Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate, to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.comyoutube.comorganic-chemistry.org The Hantzsch synthesis is particularly useful for preparing symmetrically substituted pyridines. chemtube3d.com To create a 3,5-disubstituted pyridine with different groups, modifications to the classical procedure are necessary.

Kröhnke Pyridine Synthesis: The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines. wikipedia.orgacs.orgresearchgate.net It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen donor, such as ammonium acetate. wikipedia.org This method allows for the synthesis of a wide range of pyridines with various substitution patterns. For the synthesis of a 3,5-disubstituted pyridine with an aryl group at the 5-position and a precursor to the aminomethyl group at the 3-position, one would need to select the appropriate α,β-unsaturated carbonyl compound and α-pyridinium methyl ketone salt. For instance, a chalcone-like precursor bearing the p-tolyl group could serve as the α,β-unsaturated carbonyl component.

Introduction of the Aminomethyl Moiety at the Pyridine 3-Position

Once the 3,5-disubstituted pyridine core with the p-tolyl group at the 5-position is established, the final step is the introduction of the aminomethyl group at the 3-position.

Reductive Amination Protocols

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, the key precursor is 5-(p-tolyl)nicotinaldehyde. This aldehyde can be reacted with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity.

The general reaction scheme is as follows: 5-(p-Tolyl)nicotinaldehyde + NH₃ → [Imine intermediate] --(Reducing Agent)--> this compound

Below is a data table summarizing common reducing agents and conditions for reductive amination.

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Conditions |

| Aldehydes/Ketones | Ammonia/Ammonium Acetate | NaBH₃CN | Methanol | Mildly acidic (pH ~6-7) |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | Dichloroethane/THF | Acetic acid catalyst (optional) |

| Aldehydes/Ketones | Ammonia/Primary Amines | H₂/Catalyst (Pd, Pt, Ni) | Ethanol/Methanol | Varies |

Alkylation Strategies for Aminomethylpyridines

While less direct for the synthesis of a primary aminomethyl group from a carbonyl precursor, alkylation strategies can also be employed to introduce aminomethyl moieties. This could involve, for example, the nucleophilic substitution of a 3-(halomethyl)-5-(p-tolyl)pyridine with an amine equivalent. However, the preparation of the halomethyl starting material would likely proceed from the corresponding alcohol, which in turn is often prepared by the reduction of the aldehyde. Therefore, for the synthesis of this compound, reductive amination of the corresponding aldehyde is generally the more straightforward and efficient approach.

Integration of the p-Tolyl Group via Cross-Coupling or Related Aromatic Functionalization

The introduction of the p-tolyl group at the C-5 position of the pyridine ring is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach for forming carbon-carbon bonds between the pyridine scaffold and the aryl partner. A common strategy involves the use of a 5-halopyridine derivative (e.g., 5-bromo-3-cyanopyridine or 5-bromonicotinic acid) as the electrophilic partner and a p-tolyl-organometallic reagent as the nucleophilic partner.

Suzuki-Miyaura Coupling: This is one of the most widely used methods, employing a p-tolylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. The reaction is known for its high functional group tolerance and generally good yields.

Negishi Coupling: This reaction involves the coupling of a 5-halopyridine with an organozinc reagent, specifically p-tolylzinc halide. nih.gov This method can be particularly effective, and recent advancements have demonstrated that C4-functionalization of pyridines can be achieved through metalation with n-butylsodium followed by transmetalation to zinc chloride and subsequent Negishi coupling. nih.gov

Stille Coupling: While less common due to the toxicity of organotin reagents, the Stille coupling, which uses a p-tolyl-organostannane, is also a viable method for this transformation.

Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a powerful alternative to palladium. For instance, nickel-catalyzed cross-coupling of benzylic pyridinium (B92312) salts with arylboronic acids provides an effective route to diarylmethanes and showcases the utility of nickel in C-N bond activation strategies. nih.gov A sterically hindered N-heterocyclic carbene ligand can promote the selective cross-coupling at the C4 position of 2,4-dichloropyridines with various organometallic reagents. organic-chemistry.org

The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. The table below summarizes key aspects of these prevalent cross-coupling methods.

Table 1: Comparison of Cross-Coupling Methods for p-Tolyl Group Integration

| Reaction | Organometallic Reagent | Catalyst (Typical) | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | p-Tolylboronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance; commercially available reagents; mild reaction conditions. | Potential for boronic acid homo-coupling. |

| Negishi | p-Tolylzinc halide | Pd(PPh₃)₄, Ni(dppf)Cl₂ | High reactivity and functional group tolerance. | Organozinc reagents are moisture-sensitive. nih.gov |

Regioselective Synthesis of 3,5-Disubstituted Pyridine Architectures

Achieving the 3,5-disubstitution pattern on a pyridine ring is a significant synthetic challenge due to the electronic nature of the pyridine ring, which favors functionalization at the C-2, C-4, and C-6 positions. researchgate.netunimi.it Several strategies have been developed to overcome this inherent reactivity and afford the desired meta-substituted products.

One primary approach involves the synthesis of the pyridine ring from acyclic precursors, which locks in the substitution pattern from the outset. For example, the reaction of α,β-unsaturated 1,5-dicarbonyl derivatives can serve as effective precursors to pyridines with a wide range of substitution patterns, offering high levels of regiocontrol. organic-chemistry.org Another method employs a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation to yield highly substituted pyridines. organic-chemistry.orgnih.gov

Alternatively, functionalization of a pre-formed pyridine ring can be employed. This often requires the use of directing groups or starting with specifically pre-functionalized building blocks. For instance, starting with 3,5-dihalopyridines allows for sequential or differential cross-coupling reactions to introduce different substituents at the C-3 and C-5 positions. Recently, the synthesis of versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been reported, which allows for the regioselective synthesis of various 2,3,5-trisubstituted pyridines. acs.orgnih.gov

The use of pyridine N-oxides can also alter the ring's reactivity, facilitating nucleophilic substitution. This strategy can be employed to introduce substituents that can later be converted into the desired functional groups. researchgate.netcell.com

Table 2: Selected Synthetic Routes to 3,5-Disubstituted Pyridines

| Methodology | Starting Materials | Key Steps | Advantages | Reference |

|---|---|---|---|---|

| Ring synthesis from acyclic precursors | α,β-Unsaturated 1,5-dicarbonyls, ammonia | Cyclocondensation, Aromatization | Excellent regiocontrol from the start. | organic-chemistry.org |

| Cascade Reaction | Alkenylboronic acids, α,β-unsaturated ketoximes | Cu-catalyzed cross-coupling, electrocyclization, oxidation | Modular, good functional group tolerance. | nih.gov |

| Functionalization of Pre-functionalized Pyridines | 3,5-Dihalopyridines | Sequential cross-coupling reactions | Allows for differential functionalization. | N/A |

Synthetic Challenges and Future Directions in this compound Synthesis

The synthesis of this compound is not without its difficulties. The primary challenge lies in the regioselective functionalization of the pyridine ring. researchgate.net The C-3 and C-5 positions are electronically disfavored for many reactions, necessitating multi-step sequences or specialized catalytic systems to achieve the desired substitution pattern. researchgate.netunimi.it Furthermore, the two distinct functional groups—the aryl p-tolyl group and the aliphatic aminomethyl group—may require orthogonal protection and deprotection strategies to avoid unwanted side reactions during the synthetic sequence.

Another challenge is the potential for catalyst inhibition by the nitrogen atom of the pyridine ring, which can coordinate to the metal center and reduce its catalytic activity. This often requires the use of specific ligands or higher catalyst loadings.

Future Directions: The field is continuously evolving to address these challenges. Key areas of future development include:

Direct C-H Functionalization: A major goal is the development of methods for the direct C-H arylation and amination of the pyridine ring at the C-3 and C-5 positions. This would significantly shorten synthetic routes by eliminating the need for pre-functionalized halogenated pyridines. While C-H functionalization at C-2 and C-4 is more established, selective derivatization at the C-3 position remains a significant hurdle. researchgate.net

Novel Catalytic Systems: The design of new catalysts with enhanced reactivity and selectivity for the meta positions of the pyridine ring is a crucial area of research. This includes developing new ligands that can control the regioselectivity of cross-coupling reactions or enable previously difficult transformations.

Late-Stage Functionalization (LSF): Applying LSF strategies to complex molecules containing a pyridine moiety is a growing area of interest. unimi.it Developing robust LSF methods would allow for the direct introduction of the p-tolyl or aminomethyl group onto a more advanced pyridine-containing intermediate, providing rapid access to analogs for various research applications.

Flow Chemistry: The use of flow chemistry can offer better control over reaction parameters (temperature, pressure, reaction time) and may enable the use of highly reactive or unstable intermediates that are difficult to handle in traditional batch processes. nih.gov

By advancing these areas, future syntheses of this compound and its analogs are expected to become more efficient, atom-economical, and scalable.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 P Tolyl Pyridin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms.

¹H NMR Spectral Interpretation and Proton Assignments

The proton (¹H) NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of (5-(p-Tolyl)pyridin-3-yl)methanamine would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the p-tolyl group, and the aminomethyl substituent.

The protons of the pyridine ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the substitution pattern, three distinct signals are anticipated for the pyridine ring protons. The proton at the C2 position, being adjacent to the nitrogen atom, is expected to be the most deshielded, likely appearing as a singlet or a narrow doublet around 8.5-8.7 ppm. The proton at the C6 position would also be deshielded and is expected to resonate in a similar region, likely as a singlet or a narrow doublet. The proton at the C4 position would likely appear at a slightly higher field, around 7.7-7.9 ppm, as a singlet or a narrow triplet.

The protons of the p-tolyl group will present as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the methyl group (and meta to the pyridine ring) would be expected around 7.2-7.4 ppm, while the two protons meta to the methyl group (and ortho to the pyridine ring) would be slightly more deshielded, appearing around 7.5-7.7 ppm. The methyl group protons will give rise to a sharp singlet at approximately 2.4 ppm.

The methylene (B1212753) protons of the aminomethyl group (-CH₂NH₂) are expected to produce a singlet around 3.9-4.1 ppm. The two amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically in the range of 1.5-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine H2 | 8.5 - 8.7 | s or d |

| Pyridine H6 | 8.5 - 8.7 | s or d |

| Pyridine H4 | 7.7 - 7.9 | s or t |

| p-Tolyl (ortho to -CH₃) | 7.2 - 7.4 | d |

| p-Tolyl (meta to -CH₃) | 7.5 - 7.7 | d |

| -CH₃ (tolyl) | ~2.4 | s |

| -CH₂- (aminomethyl) | 3.9 - 4.1 | s |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, a total of 12 signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the 12 unique carbon atoms.

The carbon atoms of the pyridine ring are expected to resonate in the range of 120-155 ppm. The carbons directly bonded to the nitrogen (C2 and C6) will be the most deshielded, appearing around 150 ppm. testbook.com The substituted carbons (C3 and C5) will also be in the aromatic region, with their exact shifts influenced by the attached groups. The C4 carbon is predicted to be around 136 ppm. testbook.com

The carbons of the p-tolyl ring will appear in the aromatic region as well. The quaternary carbon attached to the pyridine ring is expected around 138 ppm, while the carbon bearing the methyl group will be at a similar chemical shift. The four CH carbons of the tolyl ring will be in the 125-130 ppm range. The methyl carbon of the tolyl group will give a signal in the aliphatic region, around 21 ppm.

The methylene carbon of the aminomethyl group is expected to resonate in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C2 | ~150 |

| Pyridine C6 | ~150 |

| Pyridine C4 | ~136 |

| Pyridine C3 | 130 - 140 |

| Pyridine C5 | 130 - 140 |

| p-Tolyl (ipso- to pyridine) | ~138 |

| p-Tolyl (ipso- to -CH₃) | ~138 |

| p-Tolyl CH | 125 - 130 |

| -CH₃ (tolyl) | ~21 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the p-tolyl ring, confirming their ortho relationship. It would also help to differentiate the pyridine protons if they exhibit any fine coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons. For example, the singlet at ~2.4 ppm would correlate with the carbon signal at ~21 ppm, confirming the methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would include:

Correlations from the methylene protons of the aminomethyl group to the C3 and C4 carbons of the pyridine ring.

Correlations from the protons of the p-tolyl ring to the C5 carbon of the pyridine ring, confirming the connection point between the two aromatic rings.

Correlations from the methyl protons of the tolyl group to the ipso- and ortho-carbons of the tolyl ring.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic rings, and alkyl groups.

N-H Stretching: The primary amine (-NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often of medium intensity.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and benzene rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aminomethyl group will likely be observed in the 1000-1250 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will lead to characteristic out-of-plane C-H bending bands in the 700-900 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Symmetric and Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C, C=N | Ring Stretching | 1400 - 1650 |

| -NH₂ | Bending (Scissoring) | 1590 - 1650 |

| C-N | Stretching | 1000 - 1250 |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes. The symmetric stretching of the C-C bonds in the p-tolyl group would also be a prominent feature.

Given the presence of the pyridine moiety, this compound is an excellent candidate for Surface-Enhanced Raman Scattering (SERS) studies. The nitrogen lone pair in the pyridine ring can strongly interact with plasmonic nanostructures (e.g., silver or gold nanoparticles), leading to a massive enhancement of the Raman signal. SERS could be used to detect this compound at very low concentrations and to study its orientation on the metal surface. The relative enhancement of different vibrational modes in the SERS spectrum can provide information about the proximity and orientation of specific functional groups with respect to the SERS-active substrate. For instance, enhancement of the pyridine ring breathing modes would be a strong indicator of the molecule's interaction with the surface via the pyridine nitrogen.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like amines without causing significant fragmentation. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. The primary ion observed would be the protonated molecule [M+H]⁺.

Expected ESI-MS Data:

| Ion | Expected m/z |

| [M+H]⁺ | 199.27 |

This data confirms the molecular weight of the compound, which is calculated to be 198.26 g/mol . The observation of the [M+H]⁺ peak at m/z 199.27 would provide strong evidence for the successful synthesis of the target molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₃H₁₄N₂), HRMS would be used to confirm its elemental composition.

Expected HRMS Data:

| Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |

| C₁₃H₁₅N₂ | 199.1230 | Hypothetical Value | Hypothetical Value |

A very low mass error, typically less than 5 ppm, between the calculated and measured m/z values would unequivocally confirm the elemental formula of the compound.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Hypothetical Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| β (°) | Hypothetical Value |

| Volume (ų) | Hypothetical Value |

| Z | 4 |

The analysis would reveal key structural features such as bond lengths, bond angles, and torsion angles, providing insight into the planarity of the pyridine and tolyl rings and the conformation of the methanamine substituent. Furthermore, the crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amine group and potential π-π stacking interactions between the aromatic rings.

Surface Spectroscopic Investigations of Adsorption Behavior

Surface-sensitive spectroscopic techniques are employed to study the interaction and orientation of molecules adsorbed on a substrate. This is particularly relevant for understanding the properties of thin films and interfaces.

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for studying the vibrational modes of molecules adsorbed on a reflective surface. For this compound, IRRAS could be used to determine its orientation on a metal surface, such as gold or platinum. By analyzing the intensity of specific vibrational bands (e.g., C-H stretching of the aromatic rings, N-H stretching of the amine group), the orientation of the molecule relative to the surface can be deduced.

Expected IRRAS Observations:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity Change upon Adsorption |

| N-H Stretch | 3300-3500 | Dependent on orientation |

| Aromatic C-H Stretch | 3000-3100 | Dependent on orientation |

| Pyridine Ring Stretch | 1550-1650 | Dependent on orientation |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. An XPS study of this compound adsorbed on a surface would reveal the presence of carbon, nitrogen, and any other elements from the substrate. High-resolution scans of the C 1s and N 1s regions would provide insight into the chemical environment of these atoms.

Expected XPS Binding Energies:

| Element | Core Level | Expected Binding Energy (eV) |

| Carbon | C 1s | ~284.8 (aromatic), ~286.0 (C-N) |

| Nitrogen | N 1s | ~399.0 (pyridine), ~400.5 (amine) |

Shifts in these binding energies upon adsorption can indicate charge transfer between the molecule and the substrate, providing further details about the nature of the surface interaction.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy is a powerful technique for imaging surfaces at the atomic level. It relies on the quantum mechanical phenomenon of tunneling, where a sharp conductive tip is brought into close proximity with a conductive or semiconductive surface. By applying a bias voltage between the tip and the sample, electrons can tunnel across the vacuum gap, generating a current. The magnitude of this tunneling current is exponentially dependent on the tip-sample distance, which allows for the generation of a topographical image of the surface with extremely high resolution.

For a molecule like this compound adsorbed on a surface, STM can provide detailed information about its adsorption geometry, orientation, and electronic structure. The appearance of the molecule in an STM image is a convolution of its topography and its local density of electronic states. Theoretical studies on pyridine adsorbed on various surfaces, such as Germanium (Ge(001)), indicate that the STM images are highly dependent on the bias voltage. jkps.or.kr This is because the tunneling current is sensitive to the molecular orbitals of the adsorbate.

In the case of (5-(p-Toly)pyridin-3-yl)methanamine, we can anticipate distinct features corresponding to the different parts of the molecule:

Pyridine Ring: The central pyridine ring is expected to have a defined orientation on the substrate. Studies on pyridine on Ag(110) have shown that the molecule can adopt different binding configurations, which are distinguishable in STM images. researchgate.net The nitrogen atom's lone pair of electrons can play a crucial role in the interaction with the surface, potentially leading to a tilted orientation. jkps.or.kr

p-Tolyl Group: The tolyl substituent, being an aromatic ring, will contribute to the electronic states near the Fermi level. It is likely to appear as a distinct protrusion in the STM image. The methyl group on the tolyl ring may also be resolvable under high-resolution conditions.

The interplay of these functional groups will determine the final conformation of the molecule on the surface, which can be directly visualized using STM. Bias-dependent imaging would be crucial to disentangle the topographic and electronic contributions to the STM contrast.

Table 1: Expected STM Features of this compound Fragments

| Molecular Fragment | Expected STM Appearance | Influencing Factors |

|---|---|---|

| Pyridine Ring | Planar or tilted feature, contrast dependent on bias voltage. | Interaction of nitrogen lone pair and π-system with the surface. |

| p-Tolyl Group | Aromatic ring protrusion with possible resolution of the methyl group. | Electronic contribution of the π-system. |

Near Edge X-ray Absorption Fine Structure (NEXAFS)

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a spectroscopic technique that provides information about the local electronic structure and orientation of molecules adsorbed on surfaces. It involves the excitation of a core-level electron to an unoccupied molecular orbital by a tunable X-ray source. The resulting absorption spectrum exhibits sharp resonance peaks corresponding to these transitions.

For organic molecules containing carbon and nitrogen, NEXAFS spectra are typically measured at the C 1s and N 1s absorption edges. The energy and intensity of the resonance peaks are characteristic of the chemical environment of the absorbing atom and the symmetry of the final state orbitals. High-resolution NEXAFS spectra of gas-phase pyridine have been extensively studied and show distinct peaks corresponding to C 1s → π* and N 1s → π* transitions. researchgate.net

In the context of this compound, the NEXAFS spectra would be a superposition of the contributions from the pyridine, tolyl, and methanamine groups.

Pyridine Core: The N 1s spectrum is expected to show a sharp resonance corresponding to the transition of the N 1s electron to the lowest unoccupied molecular orbital (LUMO), which has π* character. The C 1s spectrum will be more complex due to the presence of chemically inequivalent carbon atoms. The carbon atoms in the pyridine ring will have distinct C 1s → π* transitions compared to the carbon atoms in the tolyl group and the methanamine group.

p-Tolyl Substituent: The tolyl group will contribute its own set of C 1s → π* transitions, which may overlap with those of the pyridine ring. However, the energy of these transitions could be slightly different due to the different chemical environment.

Methanamine Substituent: The carbon atom in the methanamine group is sp³ hybridized and does not have π* orbitals. Therefore, it will not contribute to the low-energy π* resonances but will have transitions to higher-energy σ* orbitals.

By analyzing the polarization dependence of the NEXAFS spectra, it is possible to determine the orientation of the different molecular fragments with respect to the surface. For instance, the intensity of the π* resonances will be maximized when the electric field vector of the incident X-rays is aligned with the direction of the π* orbitals.

Table 2: Expected NEXAFS Transitions for this compound

| Absorption Edge | Transition | Corresponding Molecular Fragment |

|---|---|---|

| N 1s | 1s → π* | Pyridine Ring, Methanamine Group |

| C 1s | 1s → π* | Pyridine Ring, p-Tolyl Group |

The theoretical simulation of NEXAFS spectra using methods like density functional theory (DFT) can be a valuable tool to interpret the experimental results and gain a more detailed understanding of the electronic structure of this compound. unityfvg.it

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Pyridine |

| Toluene |

| Germanium |

Computational and Theoretical Chemistry Studies on 5 P Tolyl Pyridin 3 Yl Methanamine

Density Functional Theory (DFT) for Electronic Structure and Geometrical OptimizationDFT is a widely used quantum mechanical modeling method to investigate the electronic structure (primarily the ground state) of many-body systems, including molecules.researchgate.netnih.govnih.govIt is instrumental in determining optimized molecular geometries and predicting various chemical properties.

Vibrational Frequencies and Predicted Spectroscopic Data (IR, NMR, UV-Vis)Once the geometry is optimized, DFT can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra to help assign spectral peaks to specific molecular motions.

Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. This is a valuable tool for confirming the molecular structure by comparing the predicted shifts to those obtained experimentally. Similarly, electronic transitions can be calculated to predict the molecule's UV-Visible absorption spectrum. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive SitesMEP analysis is a valuable tool for predicting the chemical reactivity of a molecule.researchgate.netAn MEP surface map illustrates the electrostatic potential across the molecule's electron density surface. Different colors are used to represent regions of varying potential:

Red: Electron-rich regions with negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the nitrogen in the pyridine (B92270) ring and the amine group). These areas are susceptible to electrophilic attack.

Blue: Electron-deficient regions with positive electrostatic potential, usually found around hydrogen atoms. These sites are attractive to nucleophiles.

Green/Yellow: Regions of neutral or intermediate potential.

For (5-(p-Tolyl)pyridin-3-yl)methanamine, an MEP map would likely show negative potential around the pyridine and amine nitrogen atoms, identifying them as primary sites for protonation or interaction with electrophiles. Positive potential would be expected on the amine and aromatic hydrogens. researchgate.netresearchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and BondingNBO analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. This method is particularly useful for studying intramolecular charge transfer (ICT).nih.gov

NBO calculations quantify the stabilization energies associated with interactions between filled (donor) and empty (acceptor) orbitals. For this compound, this analysis would reveal hyperconjugative interactions, such as the delocalization of electron density from the nitrogen lone pairs or the π-orbitals of the aromatic rings into adjacent anti-bonding orbitals. These interactions are key to understanding the molecule's electronic stability and the pathways for charge delocalization across the molecular framework. researchgate.netnih.gov

Quantum Chemical Studies of Protonation Equilibria and BasicityQuantum chemical methods, including DFT, can be used to study the protonation of a molecule by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. To determine the most likely site of protonation on this compound, one would calculate the PA for each potential basic site (the pyridine nitrogen and the amine nitrogen).

The site with the higher proton affinity is the thermodynamically favored site of protonation. These calculations would provide a quantitative measure of the basicity of each nitrogen atom, helping to predict how the molecule will behave in acidic conditions. Such studies are fundamental to understanding the acid-base chemistry of nitrogen-containing heterocyclic compounds.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of reaction mechanisms and characterizing the fleeting nature of transition states involving complex organic molecules like this compound. These theoretical studies provide invaluable insights into reaction pathways, predicting the feasibility of proposed mechanisms and guiding the synthesis of novel compounds. While specific computational studies on the reaction mechanisms of this compound are not extensively available in public literature, the principles and methodologies can be understood from research on analogous pyridine derivatives.

At its core, the computational modeling of a reaction mechanism involves mapping the potential energy surface (PES) of the reacting system. This surface represents the energy of the system as a function of the geometric coordinates of its atoms. Reactants and products reside in energy minima on this surface, while the pathway connecting them proceeds through a saddle point, which corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate.

Key Areas of Investigation:

Elucidation of Reaction Pathways: Theoretical calculations can be employed to explore various possible routes for a chemical transformation. For instance, in the synthesis of substituted pyridines, DFT has been used to investigate different cycloaddition pathways, helping to understand why certain isomers are formed preferentially. nsf.gov By calculating the energies of intermediates and transition states for each proposed step, researchers can identify the most energetically favorable pathway.

Characterization of Transition States: A key strength of computational modeling is its ability to determine the geometry and energetic properties of transition states. These high-energy, short-lived structures are often impossible to observe experimentally. Computational methods can precisely locate the transition state structure and perform frequency calculations to confirm its nature (i.e., having exactly one imaginary frequency corresponding to the reaction coordinate).

Prediction of Reactivity and Regioselectivity: Computational models can predict the reactivity of different sites within a molecule. For example, by calculating properties like frontier molecular orbital energies (HOMO and LUMO) and atomic charges, researchers can identify the most nucleophilic or electrophilic centers. nih.govias.ac.in This is crucial for understanding and predicting the outcome of reactions. In studies of reactions involving pyridine rings, DFT analysis has been successfully used to explain the observed regioselectivity by comparing the energies of transition states leading to different products. acs.org

Role of Catalysts and Solvents: Computational studies can also model the influence of catalysts and solvent molecules on the reaction mechanism. For example, in the formation of bis-azomethines from pyridine-2-carbaldehyde, DFT calculations have highlighted the crucial role of water, methanol, and acetic acid as catalysts in elementary steps of the reaction. nih.gov These models can reveal how catalysts lower the activation energy by stabilizing transition states or providing alternative, lower-energy reaction pathways.

Illustrative Data from Computational Studies:

The data generated from these computational investigations are often presented in tables that summarize the energetic profiles of the studied reactions. Below are representative tables illustrating the type of data obtained from DFT calculations on reaction mechanisms of pyridine derivatives.

Table 1: Calculated Relative Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | First Transition State | +25.3 |

| INT1 | Intermediate 1 | +5.7 |

| TS2 | Second Transition State | +18.9 |

| P | Products | -15.2 |

Table 2: Comparison of Activation Energies for Different Mechanistic Pathways

| Pathway | Description | Calculated Activation Energy (kcal/mol) |

| A | Concerted Cycloaddition | 35.8 |

| B | Stepwise (via zwitterionic intermediate) | 28.1 |

| C | Lewis-Acid Catalyzed | 19.5 |

This table illustrates how computational chemistry can be used to compare the feasibility of different proposed mechanisms. In this hypothetical example, the Lewis-acid catalyzed pathway is predicted to be the most favorable due to its significantly lower activation energy.

Chemical Reactivity and Functionalization Strategies of 5 P Tolyl Pyridin 3 Yl Methanamine

Reactions of the Primary Amine Moiety

The primary aminomethyl group is a versatile handle for a variety of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Formation of Amides, Sulfonamides, and Carbamates

The primary amine of (5-(p-Tolyl)pyridin-3-yl)methanamine readily undergoes acylation, sulfonylation, and carbamoylation reactions to form the corresponding amides, sulfonamides, and carbamates. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Amide Formation: The amine can be coupled with carboxylic acids, acid chlorides, or acid anhydrides to yield amides. Standard peptide coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole) can facilitate the reaction with carboxylic acids. Alternatively, reaction with a more reactive acid chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) provides a straightforward route to the amide.

Sulfonamide Formation: Treatment of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. Sulfonamides are important pharmacophores found in a wide range of therapeutic agents.

Carbamate Formation: Carbamates can be synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, under basic conditions. Another route involves the reaction with an isocyanate.

| Functional Group | Reagent Type | Product |

|---|---|---|

| Amide | Carboxylic Acid (+ Coupling Agent) / Acid Chloride / Anhydride (B1165640) | N-((5-(p-Tolyl)pyridin-3-yl)methyl)amide |

| Sulfonamide | Sulfonyl Chloride | N-((5-(p-Tolyl)pyridin-3-yl)methyl)sulfonamide |

| Carbamate | Chloroformate / Isocyanate | (5-(p-Tolyl)pyridin-3-yl)methyl carbamate |

Oxidation Reactions to Aldehydes or Nitriles

The primary aminomethyl group can be oxidized to form either an aldehyde or a nitrile, depending on the reaction conditions and the oxidizing agent employed. These transformations are valuable for introducing a carbonyl or cyano group, which can then undergo further chemical modifications.

Oxidation to Aldehydes: The controlled oxidation of the primary amine to the corresponding aldehyde, 5-(p-tolyl)nicotinaldehyde, can be challenging as the aldehyde product is susceptible to further oxidation. However, specific methods, such as those employing reagents like pyridinium (B92312) chlorochromate (PCC) or using catalytic systems under carefully controlled conditions, can achieve this transformation.

Oxidation to Nitriles: More commonly, primary benzylic amines are oxidized directly to nitriles. A variety of reagents and catalytic systems have been developed for this purpose, including hypervalent iodine reagents, metal-catalyzed aerobic oxidations (e.g., using ruthenium or copper catalysts), and systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant. bohrium.comacs.orgorganic-chemistry.orgrsc.org These methods generally provide good to excellent yields for the conversion of primary amines to the corresponding nitriles. acs.orgorganic-chemistry.orgrsc.org

Reductive Transformations to Substituted Amines

Reductive amination, also known as reductive alkylation, is a powerful method for converting the primary amine of this compound into secondary or tertiary amines. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmdpi.com This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a ketone or an aldehyde, followed by in-situ reduction. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired selectivity. masterorganicchemistry.com Mild hydride reagents such as sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are particularly effective because they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. wikipedia.orgmasterorganicchemistry.com Other reducing systems, including catalytic hydrogenation, can also be utilized. wikipedia.orgmdpi.com This method allows for the introduction of a wide range of alkyl and aryl substituents onto the nitrogen atom. masterorganicchemistry.com

| Transformation | Reagent Type | Product Type | Key Reducing Agents |

|---|---|---|---|

| Reductive Amination | Aldehyde | Secondary Amine | NaBH3CN, NaBH(OAc)3, Catalytic Hydrogenation |

| Ketone | Secondary Amine |

Reactivity of the Pyridine Core and p-Tolyl Substituent

The aromatic character of both the pyridine and p-tolyl rings allows for substitution reactions, while the methyl group of the tolyl substituent offers a site for further functionalization.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. libretexts.orgnih.gov

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is disfavored and requires harsh reaction conditions. wikipedia.org The nitrogen atom deactivates the ring towards electrophiles. When substitution does occur, it is directed to the C-2, C-4, and C-6 positions relative to the existing substituents. In this compound, the existing substituents at C-3 and C-5 will influence the regioselectivity of any potential electrophilic substitution. The aminomethyl group at C-3 (especially if protonated under acidic conditions) and the tolyl group at C-5 will direct incoming electrophiles. Predicting the precise outcome can be complex, but positions C-2, C-4, and C-6 are the most likely sites for substitution. nih.govresearchgate.netvanderbilt.edu

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring is activated towards nucleophilic attack, especially if a good leaving group (like a halide) is present on the ring. libretexts.orgnih.gov For the parent compound, direct nucleophilic substitution of a hydride ion is difficult and requires very strong nucleophiles (e.g., the Chichibabin reaction). However, if the pyridine ring were modified to include a leaving group, nucleophilic substitution would become a viable functionalization strategy, with substitution favored at the ortho and para positions relative to the ring nitrogen. libretexts.org

Reactions Involving the Methyl Group of the p-Tolyl Moiety

The benzylic methyl group of the p-tolyl substituent is susceptible to both oxidation and free-radical halogenation, providing pathways to introduce further functionality.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid under vigorous conditions. google.comorganic-chemistry.orgyoutube.com This transformation would yield 4-(5-(aminomethyl)pyridin-3-yl)benzoic acid, introducing a carboxylic acid functionality that can participate in a variety of subsequent reactions, such as amide bond formation.

Halogenation: Under free-radical conditions, typically involving N-bromosuccinimide (NBS) and a radical initiator like AIBN or UV light, the methyl group can be halogenated to afford a benzylic halide. libretexts.orgstudymind.co.uk For instance, reaction with NBS would produce (5-(4-(bromomethyl)phenyl)pyridin-3-yl)methanamine. This benzylic bromide is a versatile intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups at this position.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO4, H2CrO4 | Carboxylic Acid (-COOH) |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), UV light | Benzylic Halide (-CH2Br) |

C-H Bond Activation and Functionalization at the Aminomethyl Position

The targeted functionalization of the aminomethyl group in this compound represents a significant challenge due to the inherent strength of C(sp³)–H bonds. However, recent advancements in catalysis have provided pathways to activate these bonds, enabling the introduction of new functional groups.

Transition metal catalysis, particularly with palladium and rhodium, has been explored for the C-H activation of benzylamine (B48309) derivatives. In many instances, the amino group itself or a suitably installed directing group can chelate to the metal center, bringing the catalyst into proximity with the target C-H bonds. For the aminomethyl position of this compound, the pyridine nitrogen can also play a role in directing the catalyst.

One theoretical approach involves the use of a palladium catalyst in the presence of an appropriate oxidant. The reaction would proceed through the formation of a palladacycle intermediate, where the palladium atom coordinates to both the aminomethyl nitrogen and a C-H bond of the methylene (B1212753) group. This activation would then allow for subsequent coupling with various partners, such as aryl halides or alkenes, to introduce new carbon-carbon bonds at the aminomethyl position.

Data from related studies on benzylic C-H functionalization suggest that reaction conditions are critical. The choice of ligand for the metal catalyst, the solvent, and the temperature can significantly influence the efficiency and selectivity of the reaction. For instance, in a hypothetical functionalization of this compound, a sterically hindered phosphine (B1218219) ligand might be employed to promote the desired C-H activation while preventing unwanted side reactions.

Table 1: Hypothetical Catalytic Systems for C-H Functionalization at the Aminomethyl Position

| Catalyst Precursor | Ligand | Oxidant/Coupling Partner | Potential Product |

| Pd(OAc)₂ | Buchwald-type phosphine | Aryl Bromide | α-Aryl-(5-(p-Tolyl)pyridin-3-yl)methanamine |

| [Rh(cod)Cl]₂ | Chiral diphosphine | Alkene | α-Alkenyl-(5-(p-Tolyl)pyridin-3-yl)methanamine |

| Cu(OAc)₂ | Bipyridine | N-Fluorobenzenesulfonimide | α-Fluoro-(5-(p-Tolyl)pyridin-3-yl)methanamine |

Photocatalysis and enzymatic catalysis also present viable strategies. Visible-light-mediated photocatalysis, using a suitable photosensitizer, could generate a radical at the aminomethyl position, which could then be trapped by a radical acceptor. Similarly, engineered enzymes could offer a highly selective method for the hydroxylation or amination of this position.

Mechanistic Investigations of Key Transformations Involving the Compound

Understanding the mechanisms of key transformations involving this compound is crucial for optimizing existing reactions and designing new synthetic routes.

For transition metal-catalyzed C-H activation at the aminomethyl position, a plausible mechanism involves the following key steps:

Coordination: The substrate, this compound, coordinates to the metal center (e.g., Pd(II)) through the aminomethyl nitrogen and potentially the pyridine nitrogen.

C-H Activation: An intramolecular C-H bond cleavage occurs at the methylene group, often facilitated by a ligand on the metal center acting as a base. This step leads to the formation of a metallacyclic intermediate.

Oxidative Addition/Reductive Elimination or Migratory Insertion: Depending on the specific reaction, the metallacycle can then react with a coupling partner. For example, in a C-C bond-forming reaction with an aryl halide, oxidative addition of the halide to the metal center would be followed by reductive elimination of the functionalized product.

Catalyst Regeneration: The active catalyst is regenerated, allowing the catalytic cycle to continue.

Kinetic studies on analogous benzylamine systems have often shown that the C-H activation step is the rate-determining step of the reaction. Isotope labeling experiments, such as using a deuterated substrate, can provide evidence for this by exhibiting a significant kinetic isotope effect.

Another important mechanistic consideration is the potential for the formation of imine intermediates. Under certain catalytic conditions, the primary amine of this compound could be oxidized to the corresponding imine. This imine could then be the active species in the C-H activation process, with activation occurring at the C-H bond of the tolyl or pyridyl ring, directed by the imine nitrogen. Subsequent reduction of the imine would regenerate the amine functionality in the final product.

Table 2: Key Mechanistic Steps in a Hypothetical Palladium-Catalyzed α-Arylation

| Step | Description | Intermediate |

| 1 | Coordination of the amine to the Pd(II) catalyst. | Amine-Pd(II) complex |

| 2 | Concerted metalation-deprotonation to form a palladacycle. | Palladacyclic intermediate |

| 3 | Oxidative addition of an aryl halide to the Pd(II) center. | Pd(IV) intermediate |

| 4 | Reductive elimination of the α-arylated product. | Arylated amine product and Pd(II) |

| 5 | Ligand exchange to regenerate the active catalyst. | Active Pd(II) catalyst |

Detailed computational studies, such as Density Functional Theory (DFT) calculations, on the specific substrate this compound would be invaluable for elucidating the precise energy profiles of these mechanistic pathways and for predicting the most favorable reaction conditions.

Coordination Chemistry and Ligand Design Utilizing 5 P Tolyl Pyridin 3 Yl Methanamine Scaffolds

Coordination Modes of Pyridyl Methanamine Ligands with Metal Centers

Pyridyl methanamine scaffolds, such as (5-(p-Tolyl)pyridin-3-yl)methanamine, are versatile ligands in coordination chemistry, primarily due to the presence of two key nitrogen donor atoms: one on the pyridine (B92270) ring and one in the methanamine group. This arrangement allows them to form stable complexes with a wide variety of metal ions. nih.govmdpi.com

The most common coordination mode is as a bidentate N,N'-chelating ligand. In this fashion, both the pyridyl nitrogen and the amino nitrogen bind to a single metal center, forming a stable six-membered metallacycle. The flexibility of the methylene (B1212753) bridge between the pyridine ring and the amino group allows the ligand to adjust its "bite angle"—the N(pyridyl)-Metal-N(amino) angle—to suit the geometric preferences of different metal ions. unizar.es This adaptability is crucial for creating stable coordination compounds.

Beyond simple chelation, these ligands can also act as bridging ligands, linking two or more metal centers to form polynuclear complexes or coordination polymers. researchgate.net For instance, the pyridyl nitrogen might coordinate to one metal while the methanamine nitrogen binds to another. Furthermore, in sterically crowded complexes, a pyridyl methanamine ligand might coordinate in a monodentate fashion, with only one of the nitrogen atoms binding to the metal. The non-bonding electron pair on the pyridine nitrogen enables it to act as a Lewis base towards various metal ions, and its coordination properties can be fine-tuned by substituents on the ring. nih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes incorporating this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, temperature, and choice of solvent can be manipulated to control the final product's structure and composition. acs.orgmdpi.com

A suite of analytical and spectroscopic techniques is employed to fully characterize these complexes:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to probe the ligand's coordination. Shifts in the chemical signals of protons and carbons near the nitrogen donor atoms upon complexation provide evidence of metal-ligand bond formation. nih.govnih.gov

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies, particularly of the N-H and C-N bonds, can confirm the involvement of the methanamine group in coordination. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. nih.gov

Structural and Analytical Methods:

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. nih.govacs.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the successful formation and determine the mass of the desired coordination compounds. nih.govnih.gov

Elemental Analysis: This provides the percentage composition of elements (C, H, N), which helps to verify the empirical formula of the synthesized complex. nih.gov

Conductivity Measurements: Molar conductance measurements help determine whether the complex is an electrolyte or non-electrolyte in solution. nih.gov

Transition Metal Complexes (e.g., Palladium, Cobalt, Iron, Rhodium, Iridium)

The this compound scaffold is an effective ligand for a variety of transition metals, leading to complexes with diverse geometries and applications, particularly in catalysis. jscimedcentral.commdpi.comresearchgate.net

Palladium: Palladium(II) complexes with pyridyl-based ligands often adopt a square-planar geometry. nih.govwikipedia.org These complexes have demonstrated high catalytic activity in important carbon-carbon bond-forming reactions like the Suzuki–Miyaura and Heck cross-coupling reactions. nih.govacs.orgacs.org The electronic properties of the ligand, influenced by substituents like the p-tolyl group, can modulate the catalytic efficiency. nih.govnih.gov

Rhodium and Iridium: Rhodium(III) and Iridium(III) complexes featuring pyridyl N-donor ligands are well-known for their catalytic roles in transfer hydrogenation reactions. nih.govnih.gov The bidentate chelation of the pyridyl methanamine ligand helps to stabilize the metal center, creating a robust catalytic system. The electronic nature of the ligand can be tuned to optimize catalytic activity. nih.govresearchgate.net

Iron and Cobalt: These earth-abundant metals form complexes with pyridyl methanamine ligands, often exhibiting octahedral coordination geometries. mdpi.com These complexes are of interest for their potential in various catalytic transformations and as models for biological systems.

| Metal | Common Geometries | Potential Applications |

| Palladium(II) | Square Planar | Cross-coupling (Suzuki, Heck) |

| Cobalt(II/III) | Octahedral, Tetrahedral | Catalysis, Redox chemistry |

| Iron(II/III) | Octahedral | Catalysis, Bioinorganic models |

| Rhodium(III) | Octahedral | Transfer hydrogenation |

| Iridium(III) | Octahedral | Transfer hydrogenation |

Lanthanide Complexes (e.g., Lanthanum(III))

While lanthanide ions, as hard Lewis acids, typically favor coordination with hard donors like oxygen, they can also form stable complexes with N-donor ligands such as this compound. researchgate.netnih.gov Lanthanum(III), being one of the larger lanthanides, can accommodate high coordination numbers, often ranging from seven to ten or even higher. researchgate.netresearchgate.net

In complexes with La(III), the pyridyl methanamine ligand can act as a bidentate donor. To satisfy the large coordination sphere of the metal ion, multiple ligands or a combination of the ligand and solvent or counter-ion molecules (like nitrate) will bind to the metal center. mdpi.comunimi.it The resulting complexes can have intricate three-dimensional structures stabilized by weak interactions like hydrogen bonds and π-π stacking, where the p-tolyl group can play a role. unimi.itnih.gov

Influence of Ligand Geometry and Electronic Properties on Metal Coordination

The structural and electronic characteristics of the this compound ligand are pivotal in determining the properties and reactivity of its metal complexes. nih.govpsu.edu

Geometric Influence:

Bite Angle: The N-M-N angle formed by the chelating ligand is a critical parameter that affects the stability and geometry of the metal complex. The flexibility of the methylene linker allows for some variation in this angle to accommodate different metal ions. unizar.es

Electronic Influence:

Substituent Effects: The p-tolyl group is electron-donating, which increases the electron density at the nitrogen atom of the pyridine ring. nih.gov This enhances the ligand's basicity and its ability to donate electron density to the metal center, potentially forming stronger metal-ligand bonds. nih.govrsc.org

Tuning Reactivity: By modifying the electronic properties of the ligand, it is possible to modulate the coordination sphere of the metal. nih.gov This, in turn, can fine-tune the reactivity of the complex, for example, by influencing the redox potential of the metal center or its activity in catalysis. nih.govpsu.edu Pyridine is generally considered a weak π-acceptor ligand. wikipedia.org

Development of Chiral Pyridyl Methanamine-Based Ligands

The creation of chiral pyridyl-containing ligands is a major focus in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. nih.govnih.govresearchgate.net The this compound framework can be rendered chiral to influence the stereochemical outcome of metal-catalyzed reactions. nih.govrsc.org

Chirality can be introduced in several ways:

At the Methanamine Carbon: A chiral center can be installed at the carbon atom connecting the amino group to the pyridine ring. This is a common strategy that places the chiral element in close proximity to the coordinating metal center.

On the Amine Group: Attaching a chiral auxiliary to the nitrogen atom of the methanamine group.

On the Pyridine Ring: Introducing chiral substituents onto the pyridine backbone.

Once coordinated to a metal, these chiral ligands create a well-defined, three-dimensional chiral environment. This environment can direct an incoming substrate to bind in a specific orientation, leading to high enantioselectivity in reactions such as asymmetric hydrogenation. rsc.org The development of new, tunable chiral pyridine-based ligands continues to be a vibrant area of research, driving progress in the synthesis of enantiomerically pure compounds. nih.govrsc.org

Catalytic Applications of 5 P Tolyl Pyridin 3 Yl Methanamine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Metal complexes often play a pivotal role as catalysts in these transformations. While pyridine (B92270) derivatives are frequently employed as ligands to modulate the properties of metal centers, specific data on the catalytic activity of (5-(p-Toly)pyridin-3-yl)methanamine complexes is not presently available.

Metal-Catalyzed Organic Transformations

The versatility of metal catalysts is evident in their ability to facilitate a wide array of organic reactions, leading to the efficient synthesis of complex molecules. However, the role of (5-(p-Tolyl)pyridin-3-yl)methanamine in this context remains unexplored.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. A search of the scientific literature did not yield any studies where this compound or its metal complexes were utilized as a catalyst or ligand in this reaction.

Hydrogenation and dehydrogenation reactions are fundamental processes in organic synthesis, often catalyzed by transition metal complexes. There is currently no published research detailing the use of metal complexes of this compound for these transformations.

The direct functionalization of carbon-hydrogen bonds is a highly sought-after strategy in organic chemistry. While various directing groups are employed to achieve selectivity, there is no evidence in the literature of this compound being used in this capacity.

Ring-opening polymerization is a key method for the synthesis of a variety of polymers. A review of existing research indicates that metal complexes derived from this compound have not been investigated as initiators or catalysts for ROP.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. There are no reports on the application of chiral derivatives of this compound or its metal complexes in asymmetric synthesis.

Organocatalysis and Enantioselective Transformations

The structure of this compound, featuring both a Lewis basic pyridine nitrogen and a primary amine, suggests its potential as a bifunctional organocatalyst. In organocatalysis, small organic molecules are used to accelerate chemical reactions. The primary amine group can participate in enantioselective transformations by forming chiral intermediates such as iminium or enamine ions with carbonyl compounds.

While specific research on this compound as an organocatalyst is not extensively documented, the principles of enantioselective catalysis support its potential. Chiral versions of this molecule, synthesized by modifying the methanamine group or the pyridine ring, could be developed for asymmetric reactions. Such catalysts are valuable in producing enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. For instance, chiral pyridyl-containing molecules have been successfully employed in asymmetric Pictet-Spengler reactions to create complex heterocyclic products. researchgate.net The application of organocatalysis is a burgeoning field, with a continuous search for novel molecular frameworks that can provide high stereoselectivity. researchgate.net The development of chiral 4-(dimethylamino)pyridine (DMAP) derivatives for asymmetric nucleophilic catalysis further underscores the utility of the pyridine motif in creating effective enantioselective catalysts. researchgate.net

Electrocatalysis

The electrocatalytic properties of metal complexes derived from this compound are of significant interest, particularly for the reduction of small molecules.

Reduction of Small Molecules (e.g., CO2)

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research aimed at mitigating climate change. Metal complexes incorporating pyridine-based ligands have demonstrated significant activity as electrocatalysts for CO2 reduction. nih.govresearchgate.net The pyridine nitrogen of this compound can coordinate with transition metals like cobalt or rhenium to form stable complexes. nih.govmdpi.com

In a typical electrocatalytic cycle, the metal center is reduced at an electrode. The pyridine ligand helps to stabilize the reduced, active state of the metal. This activated complex then binds to a CO2 molecule, facilitating its reduction to products like carbon monoxide (CO) or formic acid. The electronic properties of the ligand, influenced by substituents like the p-tolyl group, can tune the redox potential and efficiency of the catalyst. Cobalt-polypyridine complexes, for example, have been shown to be active catalysts for the electroreduction of CO2 to CO. mdpi.com The methanamine group could also play a role, potentially acting as a proton relay or a secondary coordination site to further enhance catalytic activity.

Below is a table summarizing the performance of representative pyridine-containing molecular electrocatalysts in CO2 reduction, illustrating the potential performance targets for complexes of this compound.

| Catalyst Complex | Product | Faradaic Efficiency (FE) | Conditions |

| Co(L1)2 (polypyridine diamine) | CO | ~30% | In CH3CN with methanol, after 40 min |

| [Re(Hpy)(CO)3Cl] (pyridyl-triazole) | CO | (Not specified, but current enhanced ~4-fold) | In DMF with TEOA |

| [Re(Hph)(CO)3Cl] (pyridyl-phenyl-triazole) | CO | (Not specified, but current enhanced ~2-fold) | In DMF with TEOA |

This table is generated based on data for analogous compounds to illustrate potential applications. nih.govmdpi.com

Heterogeneous Catalysis

Converting homogeneous molecular catalysts into heterogeneous systems by immobilizing them on solid supports offers significant advantages, including ease of separation, enhanced stability, and potential for reuse.

Immobilization of Pyridyl Methanamine Complexes on Solid Supports

The this compound molecule is well-suited for immobilization onto solid supports. The primary amine of the methanamine group provides a reactive handle for covalent attachment to various materials, such as functionalized silica, polymers, or mesoporous materials. For instance, the amine can react with surface groups like epoxides or aldehydes to form a stable bond.

Once the ligand is anchored, its pyridine nitrogen atom is available to coordinate with a catalytically active metal ion. This creates a "single-site" heterogeneous catalyst that combines the high selectivity of a molecular catalyst with the practical benefits of a solid catalyst. This strategy prevents the catalyst from leaching into the product stream and allows for its use in continuous flow reactors.

Studies on Catalyst Recyclability and Stability

A primary motivation for developing heterogeneous catalysts is to improve their recyclability and long-term stability. Immobilization prevents catalyst deactivation pathways such as dimerization and allows for simple recovery from the reaction mixture through filtration. researchgate.net The performance of an immobilized catalyst is often evaluated by conducting multiple reaction cycles to measure any loss in activity.

For a catalyst based on immobilized this compound, stability would depend on the robustness of both the covalent link to the support and the coordination of the metal center to the pyridine ligand. Research on similar systems has shown that catalysts can often be reused for multiple cycles with minimal decrease in efficiency. For example, a recyclable polymeric anhydride (B1165640) catalyst used for the N-oxidation of pyridines was easily recovered by filtration and retained its activity over several uses. researchgate.net The development of inexpensive and stable solid catalysts is crucial for economical and sustainable chemical processes. utwente.nl

The table below provides examples of catalyst recyclability for systems conceptually similar to an immobilized pyridyl methanamine complex.

| Catalyst System | Reaction | Number of Cycles | Outcome |

| Poly(maleic anhydride-alt-1-octadecene) | Pyridine N-oxidation | Multiple | Catalyst retained activity without requiring treatment for reuse. |

| Sulfated Niobia | PET Glycolysis | 5 | Slight decrease in PET conversion and BHET yield after the 4th cycle. |

This table presents data from analogous systems to highlight the goals of catalyst recyclability studies. researchgate.netutwente.nl

Structure Reactivity and Structure Function Relationship Studies

Influence of Substituent Effects (p-Tolyl vs. Other Aryl Groups) on Chemical Behavior